

R-82150: A Comparative Analysis of Efficacy Against NNRTI-Resistant HIV-1 Strains

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the non-nucleoside reverse transcriptase inhibitor (NNRTI) **R-82150**, focusing on its efficacy against resistant strains of HIV-1. As an early TIBO (tetrahydroimidazo[4,5,1-jk][1][2]-benzodiazepine-2(1H)-thione) derivative, **R-82150** demonstrated potent and selective inhibition of wild-type HIV-1 replication.[1] However, the emergence of drug-resistant strains remains a primary challenge in antiretroviral therapy. This document aims to objectively compare the performance of **R-82150** with other first and second-generation NNRTIs, supported by available experimental data.

Data Presentation: Comparative Efficacy of NNRTIs

The following tables summarize the in vitro efficacy (IC50 values) of **R-82150** and other notable NNRTIs against wild-type and various NNRTI-resistant HIV-1 strains. It is important to note that comprehensive data for **R-82150** against a wide panel of currently prevalent resistant mutants is limited in publicly available literature. The data presented for **R-82150** is primarily from early studies, and inferences for its activity against certain mutations are drawn from studies on closely related TIBO compounds.

Table 1: Antiviral Activity of Selected NNRTIs against Wild-Type and Common NNRTI-Resistant HIV-1 Strains



HIV-1 Strain	R-82150 IC50 (μM)	Nevirapine IC50 (μM)	Efavirenz IC50 (μΜ)	Rilpivirine IC50 (μΜ)	Doravirine IC50 (μM)
Wild-Type	~0.01 - 0.15 ¹	0.04 - 0.2	0.001 - 0.01	0.0005 - 0.0012	0.012
L100I	Resistant (fold change >100) ²	>10	~0.05	~0.002	~0.015
K103N	Susceptible (low fold change) ³	>5	>0.2	~0.001	0.021
Y181C	Highly Resistant (fold change >100) ⁴	>10	>0.4	~0.002	0.031
G190A	Data Not Available	>10	>0.4	~0.0015	~0.015
K103N + Y181C	Highly Resistant (inferred)	>10	>0.5	~0.004	0.033

¹ Data for **R-82150** and the related TIBO derivative R82913 against wild-type HIV-1.[3] ² Resistance to TIBO R82150 is associated with the L100I mutation.[4] ³ TIBO-resistant strains with the L100I or K103N mutation have been shown to be sensitive to other classes of NNRTIs. [4] ⁴ The Y181C mutation results in a significant loss of sensitivity to all classes of HIV-1-specific RT inhibitors, including TIBO derivatives.[4]

Experimental Protocols

The data presented in this guide are derived from in vitro studies employing two primary types of assays: cell-based antiviral activity assays and enzyme inhibition assays.

Cell-Based Antiviral Activity Assay

This assay measures the ability of a compound to inhibit HIV-1 replication in cell culture.



- Cell Lines: Human T-cell lines permissive to HIV-1 infection, such as MT-4, CEM, or peripheral blood mononuclear cells (PBMCs), are commonly used.
- Virus Strains: Laboratory-adapted HIV-1 strains (e.g., HIV-1 IIIB, NL4-3) or clinical isolates, including site-directed mutants carrying specific resistance mutations, are used to infect the cells.
- Assay Procedure:
 - Cells are seeded in microtiter plates.
 - Serial dilutions of the test compound (e.g., R-82150) are added to the wells.
 - A standardized amount of virus is added to infect the cells.
 - The plates are incubated for a period of 3 to 7 days.
- Endpoint Measurement: The extent of viral replication is quantified by measuring a specific viral marker, such as:
 - p24 Antigen Capture ELISA: Measures the concentration of the viral core protein p24 in the cell culture supernatant.
 - Cytopathic Effect (CPE) Assay: In some cell lines, HIV-1 infection leads to the formation of syncytia or cell death, which can be visually quantified.
 - Reporter Gene Assay: Utilizes engineered cell lines or viruses that express a reporter gene (e.g., luciferase or green fluorescent protein) upon successful infection and replication.
- Data Analysis: The concentration of the compound that inhibits viral replication by 50% (IC50) is calculated from the dose-response curve.

HIV-1 Reverse Transcriptase (RT) Enzyme Inhibition Assay



This biochemical assay directly measures the inhibitory effect of a compound on the enzymatic activity of purified HIV-1 RT.

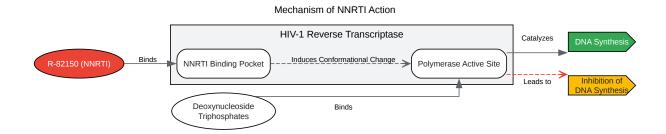
- Enzyme: Recombinant purified HIV-1 RT (wild-type or mutant) is used.
- Substrates: The assay mixture contains a template-primer (e.g., poly(rA)-oligo(dT)) and a labeled deoxynucleoside triphosphate (e.g., ³H-dTTP).
- Assay Procedure:
 - The RT enzyme is pre-incubated with various concentrations of the inhibitor (e.g., R-82150).
 - The enzymatic reaction is initiated by the addition of the substrates.
 - The reaction is allowed to proceed for a defined period at an optimal temperature (e.g., 37°C).
- Endpoint Measurement: The amount of newly synthesized DNA is quantified by measuring the incorporation of the radiolabeled dNTP into the template-primer.
- Data Analysis: The concentration of the inhibitor that reduces the RT activity by 50% (IC50) is determined.

Visualizations

Mechanism of NNRTI Action

Non-nucleoside reverse transcriptase inhibitors, including **R-82150**, are allosteric inhibitors. They do not bind to the active site of the reverse transcriptase enzyme but to a nearby hydrophobic pocket known as the NNRTI-binding pocket. This binding induces a conformational change in the enzyme, which in turn inhibits the DNA polymerization process.





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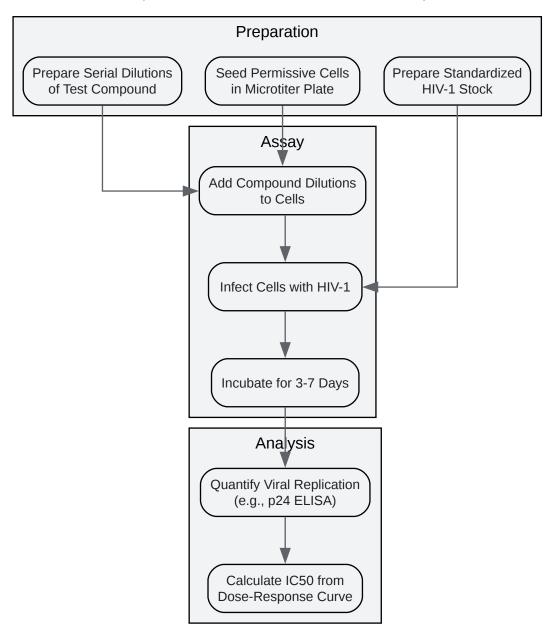
Caption: Mechanism of NNRTI Action on HIV-1 Reverse Transcriptase.

Experimental Workflow for Antiviral Efficacy Testing

The following diagram illustrates a typical workflow for determining the in vitro efficacy of an antiretroviral compound against HIV-1.



Experimental Workflow for Antiviral Efficacy



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